molecular formula C14H14N4O2 B2435706 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 329796-05-6

1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B2435706
CAS No.: 329796-05-6
M. Wt: 270.292
InChI Key: VUBWFOGYJZIMFA-UHFFFAOYSA-N
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Description

1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, and a triazolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

IUPAC Name

1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8-12(9(2)19)13(10-3-5-11(20)6-4-10)18-14(17-8)15-7-16-18/h3-7,13,20H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBWFOGYJZIMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333335
Record name 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329796-05-6
Record name 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive sites such as hydroxyl groups or double bonds:

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the 4-hydroxyphenyl group to a ketone or carboxylic acid derivative.

  • Mechanism : The hydroxyl group acts as a nucleophile, attacking the oxidizing agent to form intermediates that further oxidize under acidic conditions.

Oxidation Products

AgentReaction SiteProductCitation
H₂O₂4-hydroxyphenyl group4-ketophenyl derivative
KMnO₄Aromatic ringCarboxylic acid derivative

Reduction Reactions

Reduction targets carbonyl groups or aromatic rings:

  • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce ketones to secondary alcohols.

  • Selective reduction : The ethanone moiety (C=O) can be reduced to a methylene group (CH₂) under controlled conditions.

Nucleophilic Substitution

The triazolo-pyrimidine core’s nitrogen atoms enable substitution:

  • Reagents : Amines or thiols under basic conditions replace labile groups (e.g., halogens) on the ring.

  • Application : Introduce bioisosteric groups (e.g., hydroxyl to amino) to modulate biological activity.

Cyclization and Ring Formation

Cyclization is critical for forming the fused triazolopyrimidine structure:

  • Conditions : Refluxing in ethanol or acetic acid promotes intramolecular cyclization, often requiring acidic catalysts .

  • Role of oxygen : Oxidative cyclization (e.g., with O₂) drives ring closure, as observed in pyrazolo-pyridine derivatives .

Mechanistic Insights

The compound’s reactivity stems from its heterocyclic structure:

  • Triazole-pyrimidine fusion : The fused ring system stabilizes intermediates during reactions like oxidation or substitution .

  • Substituent effects : The 4-hydroxyphenyl group influences electronic properties, directing reactions to specific sites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of signaling cascades related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Research has shown that certain derivatives possess significant antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antimicrobial potency .

CNS Activity

There is emerging evidence that this compound may interact with central nervous system (CNS) targets. Preliminary pharmacological evaluations indicate potential neuroprotective effects and possible applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in CNS disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Pathway Overview

  • Formation of Triazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
  • Pyrimidine Core Construction : Subsequent reactions lead to the formation of the pyrimidine structure through condensation reactions.
  • Functionalization : Final modifications introduce functional groups such as hydroxy or alkyl chains to enhance biological activity.

Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of derivatives based on the triazolo-pyrimidine framework were synthesized and screened against various cancer cell lines. Results indicated that specific modifications on the hydroxyphenyl group significantly increased cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. For example, its inhibition of cyclin-dependent kinases (CDKs) can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.

Biological Activity

1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a triazolopyrimidine core. The molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 284.32 g/mol. Its structure allows for interactions with various biological targets, contributing to its pharmacological properties.

Biological Activities

The biological activities of this compound have been explored in several studies:

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that the compound had an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects . It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains . This suggests that it could be a potential candidate for developing new antimicrobial agents.

Anticonvulsant Effects

In animal models, the compound has shown anticonvulsant activity . A study using the picrotoxin-induced seizure model reported that it significantly reduced seizure duration and frequency . This property may be attributed to its ability to modulate neurotransmitter systems in the brain.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound interacts with specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell growth and apoptosis.
  • Antioxidant Properties : The presence of the hydroxyphenyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

StudyFocusFindings
Study AAnticancerIC50 = 12 µM against MCF-7 cells; induced apoptosis via caspase activation.
Study BAntimicrobialMIC values between 8-32 µg/mL against bacterial strains; effective against both Gram-positive and Gram-negative bacteria.
Study CAnticonvulsantReduced seizure duration in picrotoxin-induced seizures; potential for epilepsy treatment.

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